molecular formula C17H13NO3 B6390316 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid CAS No. 1261934-76-2

2-Methoxy-5-(naphthalen-2-YL)nicotinic acid

Cat. No.: B6390316
CAS No.: 1261934-76-2
M. Wt: 279.29 g/mol
InChI Key: SOIKNHWUUGHZIR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(naphthalen-2-yl)nicotinic acid (CAS: 1261994-19-7) is a nicotinic acid derivative with a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol. Structurally, it features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a naphthalen-2-yl group at position 5 (Figure 1). This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its structural versatility .

Properties

IUPAC Name

2-methoxy-5-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-14(10-18-16)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIKNHWUUGHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687672
Record name 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-76-2
Record name 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts acylation.

    Methoxylation: The naphthalene derivative undergoes methoxylation to introduce the methoxy group.

    Coupling with Nicotinic Acid: The final step involves coupling the methoxylated naphthalene derivative with nicotinic acid under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Methoxy-5-(naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the methoxy or naphthalene moieties.

Scientific Research Applications

2-Methoxy-5-(naphthalen-2-YL)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: This compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-Methoxy-5-(4-t-butylphenyl)nicotinic Acid (CAS: 1261994-19-7)

  • Substituents : Position 5 has a 4-t-butylphenyl group instead of naphthalen-2-yl.
  • Key Differences : The t-butyl group introduces steric bulk and enhanced hydrophobicity compared to the planar naphthalene system. This substitution may reduce π-π stacking interactions in biological systems but improve lipid solubility .
  • Safety : Classified as harmful by inhalation, skin contact, and ingestion, requiring stringent handling protocols .

5-(2-Thienyl)nicotinic Acid (CAS: N/A)

  • Substituents : A thiophene ring replaces the naphthalene at position 5.
  • The smaller size of thiophene may improve aqueous solubility compared to naphthalene derivatives .

2-Hydroxynicotinic Acid (CAS: 59-67-6)

  • Substituents : A hydroxyl (-OH) group at position 2 instead of methoxy.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing polarity and water solubility. It is a well-known component of the vitamin B complex, acting as a precursor for NAD/NADP cofactors .

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS: 1267011-08-4)

  • Substituents : Fluorine at the ortho position of the phenyl group and hydroxyl at position 2.
  • The hydroxyl group further increases polarity .

Positional Isomers: 2-(Naphthalen-2-yl)nicotinic Acid (CAS: 1262000-45-2)

  • Substituents : Naphthalen-2-yl at position 2 instead of 5.
  • Key Differences : Altered geometry may disrupt binding to planar active sites, highlighting the importance of substituent positioning in drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Melting Point (°C) Key Functional Groups
2-Methoxy-5-(naphthalen-2-yl)nicotinic acid C₁₇H₁₉NO₃ 285.34 Low (hydrophobic) Not reported -COOH, -OCH₃, naphthalene
2-Methoxy-5-(4-t-butylphenyl)nicotinic acid C₁₇H₁₉NO₃ 285.34 Very low Not reported -COOH, -OCH₃, t-butylphenyl
5-(2-Thienyl)nicotinic acid C₁₀H₇NO₂S 205.23 Moderate Not reported -COOH, thiophene
2-Hydroxynicotinic acid C₆H₅NO₃ 139.11 High ~235 -COOH, -OH
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 233.19 Moderate Not reported -COOH, -OH, -F

Notes:

  • Naphthalene and t-butylphenyl derivatives exhibit lower solubility due to hydrophobicity, necessitating organic solvents for handling .
  • Hydroxyl and fluorine substituents enhance polarity, improving solubility in aqueous buffers .

Biological Activity

2-Methoxy-5-(naphthalen-2-YL)nicotinic acid is a derivative of nicotinic acid characterized by a methoxy group and a naphthalene moiety. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

1. Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of nicotinic acids, including 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid, may exhibit significant anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate nicotinic acetylcholine receptors, which play a role in pain and inflammation pathways.

2. Antitumor Activity

Studies have suggested that this compound could possess antitumor activity, making it a candidate for further pharmacological exploration. The activity may be linked to its structural features that allow interaction with specific biological targets involved in cancer progression.

3. Neuropharmacological Potential

In vitro studies have shown that compounds similar to 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid can influence neurotransmitter release and neuronal excitability. This suggests potential applications in treating neurodegenerative diseases or conditions associated with altered neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid can be influenced by its structural components. The presence of the methoxy group and the naphthalene moiety may enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target receptors.

Compound Name Structure Features Unique Aspects
2-Methyl-6-(naphthalen-2-yl)nicotinic acidMethyl group instead of methoxyPotentially different biological activity
5-(Naphthalen-1-yl)-nicotinic acidLacks methoxy groupMore straightforward interactions with receptors
2-Ethoxy-5-(phenyl)nicotinic acidEthoxy group instead of methoxyModifies lipophilicity and receptor interactions

In Vitro Studies

Various studies have evaluated the in vitro biological activities of nicotinic acid derivatives:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against bacteria and fungi, indicating that modifications in the structure can lead to enhanced biological efficacy .

Antitubercular Activity

Research has demonstrated that certain nicotinic acid derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. For instance, compounds were tested using the microplate Alamar blue assay, revealing minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications in tuberculosis treatment .

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